

# Pharmacokinetic Properties of the Natural Product CBT-1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**CBT-1**®, also known as Tetrandrine, is a bisbenzylisoquinoline alkaloid derived from the root of the Chinese herb Stephania tetrandra. It has garnered significant interest in oncology for its role as a potent inhibitor of P-glycoprotein (P-gp, also known as MDR1 or ABCB1), a key transporter involved in multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the available pharmacokinetic properties of **CBT-1**, drawing from preclinical and clinical studies to inform further research and development. A notable characteristic of **CBT-1** is its minimal impact on the pharmacokinetics of co-administered chemotherapeutic agents, making it an attractive candidate for combination therapies.[1]

# Pharmacokinetic Profile of CBT-1 (Tetrandrine)

While detailed human pharmacokinetic data for **CBT-1** is limited in publicly available literature, preclinical studies in animal models provide valuable insights into its absorption, distribution, metabolism, and excretion (ADME) properties.

#### **Preclinical Pharmacokinetic Parameters**

The following table summarizes the pharmacokinetic parameters of tetrandrine in Sprague Dawley rats following a single oral administration.



| Parameter                                              | Value         | Unit    |
|--------------------------------------------------------|---------------|---------|
| Administration Route                                   | Oral          | -       |
| Dose                                                   | 50            | mg/kg   |
| Cmax (Maximum Concentration)                           | 0.25 ± 0.08   | μg/mL   |
| Tmax (Time to Cmax)                                    | $2.0 \pm 0.5$ | hours   |
| AUC(0-t) (Area Under the Curve, 0 to last measurement) | 1.25 ± 0.32   | μg·h/mL |
| AUC(0-∞) (Area Under the Curve, 0 to infinity)         | 1.42 ± 0.36   | μg·h/mL |
| t1/2 (Half-life)                                       | 4.5 ± 1.2     | hours   |
| CL/F (Apparent Clearance)                              | 36.4 ± 8.5    | L/h/kg  |
| Vd/F (Apparent Volume of Distribution)                 | 235.7 ± 55.8  | L/kg    |

Data from a study in Sprague Dawley rats.

# **Key ADME Characteristics**

- Absorption: Tetrandrine exhibits limited absorption from the gastrointestinal tract following oral administration. It has poor water solubility, which may contribute to its limited absorption.
- Distribution: The compound has a large apparent volume of distribution, suggesting
  extensive tissue distribution. It is highly bound to plasma proteins, with a binding rate of
  99.7% in humans. In rats, higher concentrations of tetrandrine have been observed in the
  kidney, liver, adrenal glands, lungs, and brain compared to blood.
- Metabolism: The primary route of clearance for tetrandrine is through hepatic metabolism.
   One of the identified metabolites is demethylated tetrandrine.
- Excretion: The majority of the drug is eliminated via the kidneys, with a smaller fraction being excreted through the bile.



# **Clinical Trials and Experimental Protocols**

**CBT-1** has been evaluated in clinical trials as a modulator of multidrug resistance in combination with standard chemotherapeutic agents. Below are the methodologies for two key studies.

### Phase I Study of CBT-1 with Doxorubicin

- Objective: To determine the maximum tolerated dose (MTD) of CBT-1 when administered with doxorubicin in patients with advanced cancer.[1]
- Study Design: An escalating dose Phase I clinical trial.[1]
- Patient Population: Patients with advanced cancer.[1]
- Treatment Regimen:
  - CBT-1 was administered orally at doses ranging from 200 mg/m² to 600 mg/m².[1]
  - CBT-1 was given for seven consecutive days.[1]
  - Doxorubicin was administered intravenously at a dose of 60 mg/m² on day 6 of the CBT-1 treatment cycle.[1]
- Pharmacokinetic Analysis: Pharmacokinetic determinations were conducted on a subset of patients to assess if CBT-1 altered the pharmacokinetics of doxorubicin.[1]

## Pharmacodynamic Study of CBT-1 with Paclitaxel

- Objective: To evaluate the effect of CBT-1 on P-glycoprotein efflux in normal human cells and tissues.
- Study Design: A pharmacodynamic clinical trial.
- Patient Population: Patients with solid tumors.
- Treatment Regimen:
  - **CBT-1** was administered orally at a dose of 500 mg/m<sup>2</sup> for seven consecutive days.



- A 3-hour intravenous infusion of paclitaxel at a dose of 135 mg/m² was administered on day 6 of the CBT-1 treatment cycle.
- Pharmacodynamic Assessment:
  - Peripheral blood mononuclear cells (PBMCs) were collected before CBT-1 administration and on day 6 prior to the paclitaxel infusion to assess rhodamine efflux.
  - 99mTc-sestamibi imaging was performed on the same schedule to measure P-gp-mediated efflux in tissues like the liver. The area under the concentration-time curve from 0-3 hours (AUC0-3) was determined for 99mTc-sestamibi.

#### **Visualizations**

# Mechanism of Action of CBT-1 as a P-gp Inhibitor



Click to download full resolution via product page

Caption: Mechanism of **CBT-1** in overcoming P-gp mediated multidrug resistance.

# **Experimental Workflow for a Pharmacokinetic Study**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A pharmacodynamic study of the P-glycoprotein antagonist CBT-1® in combination with paclitaxel in solid tumors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetic Properties of the Natural Product CBT-1: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1579153#pharmacokinetic-properties-of-the-natural-product-cbt-1]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com